molecular formula C12H12O4 B1419238 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid CAS No. 1157698-08-2

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

Cat. No. B1419238
CAS RN: 1157698-08-2
M. Wt: 220.22 g/mol
InChI Key: UAAGUSBYBOKQCT-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid” is a chemical compound that has been studied for its antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework .


Synthesis Analysis

The synthesis of compounds similar to “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid” involves reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media . The structures of the synthesized compounds were confirmed by IR, 1H-NMR, EI-MS spectral techniques, and CHN analysis data .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

This compound has shown to have antibacterial properties, particularly against Escherichia coli and Bacillus subtilis . It has also shown moderate inhibitory potential against acetylcholinesterase .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.26 . It is a liquid at room temperature and should be stored at 4°C, protected from light .

Scientific Research Applications

Enzymatic Synthesis

Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif .

Therapeutic Agents

This compound is used in the creation of therapeutic agents such as prosympal, dibozane, piperoxan, and doxazosin . These agents have significant biological activities and are used in various treatments .

α-Glucosidase and Acetylcholinesterase Inhibitors

New sulfonamides having benzodioxane and acetamide moieties have been synthesized and tested against α-glucosidase and acetylcholinesterase (AChE) . Most of the compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against AChE .

Antibacterial Agent

This compound has shown potential as an antibacterial agent. It was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .

Anodic Oxidation

The compound is used in the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol . This process produces non-activated o-quinone and generates structural analogues .

Synthesis of Benzoxathiine Derivatives

2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . They have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research because they have been used as anticancer agents, artificial sweeteners, estrogenic agent, antioxidant, serotonin (5-HT 2C) inhibitor, and antimycotic agent .

Mechanism of Action

While the exact mechanism of action is not specified, the compound’s antibacterial properties suggest it may inhibit bacterial growth or biofilm formation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Future research could explore the compound’s potential as an antibacterial agent, given its demonstrated activity against Escherichia coli and Bacillus subtilis . Further studies could also investigate its inhibitory effects on acetylcholinesterase .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-12(14)9-6-8(9)7-1-2-10-11(5-7)16-4-3-15-10/h1-2,5,8-9H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAGUSBYBOKQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

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